N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide
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Overview
Description
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide is a chemical compound with the molecular formula C15H20N4O4S This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with a suitable alkylating agent, such as 3-chloropropylamine.
Carbamothioylation: The morpholine derivative is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with 4-Nitrobenzoyl Chloride: The final step involves the coupling of the carbamothioylated morpholine derivative with 4-nitrobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and carbamothioyl group contribute to its binding affinity and specificity towards certain enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(4-Morpholinyl)propyl]carbamothioyl}-4-nitrobenzamide: Similar in structure but with variations in the substituents.
N,N-Diethyl-3-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)benzamide: Contains additional ethyl groups, leading to different chemical properties.
Uniqueness
N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20N4O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropylcarbamothioyl)-4-nitrobenzamide |
InChI |
InChI=1S/C15H20N4O4S/c20-14(12-2-4-13(5-3-12)19(21)22)17-15(24)16-6-1-7-18-8-10-23-11-9-18/h2-5H,1,6-11H2,(H2,16,17,20,24) |
InChI Key |
IGUGITXZXOZVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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